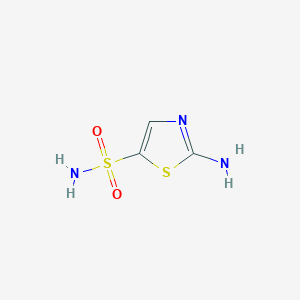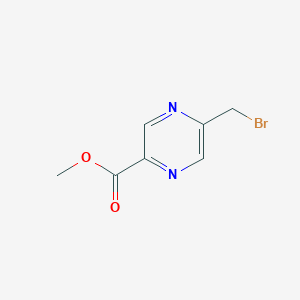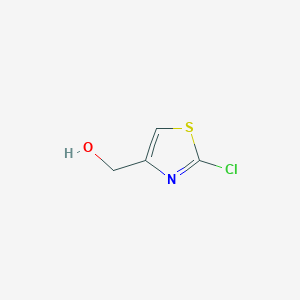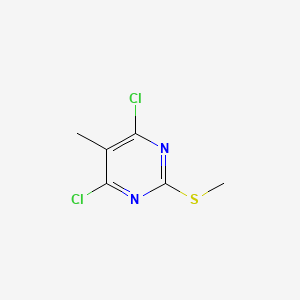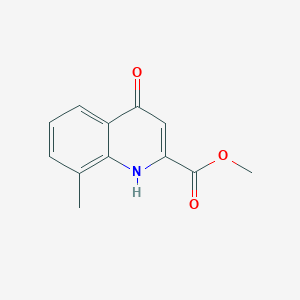
2-Methylthio-5-(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthio-5-(tributylstannyl)pyridine is a chemical compound with the molecular formula C18H33NSSn and a molecular weight of 414.24 g/mol . It is a derivative of pyridine, featuring a methylthio group at the 2-position and a tributylstannyl group at the 5-position. This compound is primarily used in organic synthesis, particularly in Stille cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-5-(tributylstannyl)pyridine typically involves the stannylation of 2-methylthio-5-bromopyridine. The reaction is carried out using tributylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthio-5-(tributylstannyl)pyridine is known to undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It is commonly used in Stille cross-coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are frequently used in cross-coupling reactions involving this compound.
Tributylstannane: Used in the stannylation process during the synthesis of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Stille cross-coupling reactions, the primary products are typically biaryl compounds or other substituted aromatic compounds .
Applications De Recherche Scientifique
2-Methylthio-5-(tributylstannyl)pyridine has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals and bioactive molecules due to its ability to introduce functional groups into aromatic systems.
Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methylthio-5-(tributylstannyl)pyridine in chemical reactions involves the activation of the tributylstannyl group by a palladium catalyst. This activation facilitates the formation of a carbon-palladium intermediate, which then undergoes transmetalation with an organic halide or pseudohalide to form the desired product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(tributylstannyl)pyridine: Similar in structure but with a methyl group at the 5-position instead of a methylthio group.
2-(Tributylstannyl)pyridine: Lacks the methylthio group at the 2-position.
Uniqueness
2-Methylthio-5-(tributylstannyl)pyridine is unique due to the presence of both the methylthio and tributylstannyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the formation of complex aromatic compounds .
Propriétés
IUPAC Name |
tributyl-(6-methylsulfanylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NS.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXKWCSTEAWEQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586029 |
Source


|
| Record name | 2-(Methylsulfanyl)-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611168-64-0 |
Source


|
| Record name | 2-(Methylsulfanyl)-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
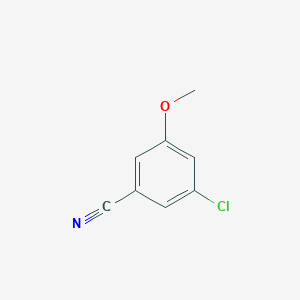
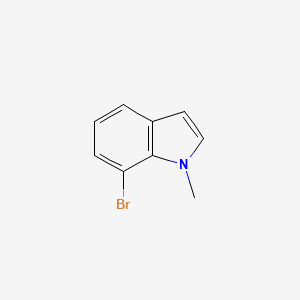
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)
